molecular formula C6H4ClO4P-2 B14441198 3-Chlorophenyl phosphate CAS No. 77368-40-2

3-Chlorophenyl phosphate

Cat. No.: B14441198
CAS No.: 77368-40-2
M. Wt: 206.52 g/mol
InChI Key: OUWUZJDWCPZADV-UHFFFAOYSA-L
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Description

3-Chlorophenyl phosphate: is an organophosphorus compound characterized by the presence of a phosphate group attached to a 3-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl phosphate typically involves the reaction of 3-chlorophenol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

3-Chlorophenol+POCl33-Chlorophenyl phosphate+HCl\text{3-Chlorophenol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 3-Chlorophenol+POCl3​→3-Chlorophenyl phosphate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of phosphites or phosphine oxides.

    Substitution: Formation of substituted phenyl phosphates.

Scientific Research Applications

Chemistry: 3-Chlorophenyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme activities, especially those involving phosphorylation and dephosphorylation processes.

Industry: In industrial applications, this compound is used as an intermediate in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrates of enzymes, allowing the compound to act as an inhibitor or activator. The molecular pathways involved often include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.

Comparison with Similar Compounds

    Phenyl phosphate: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    2-Chlorophenyl phosphate: The chlorine atom is positioned differently, affecting the compound’s reactivity and interaction with enzymes.

    4-Chlorophenyl phosphate: Similar to 3-Chlorophenyl phosphate but with the chlorine atom in the para position, which can influence its chemical properties and applications.

Uniqueness: this compound is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

77368-40-2

Molecular Formula

C6H4ClO4P-2

Molecular Weight

206.52 g/mol

IUPAC Name

(3-chlorophenyl) phosphate

InChI

InChI=1S/C6H6ClO4P/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10)/p-2

InChI Key

OUWUZJDWCPZADV-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)Cl)OP(=O)([O-])[O-]

Origin of Product

United States

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